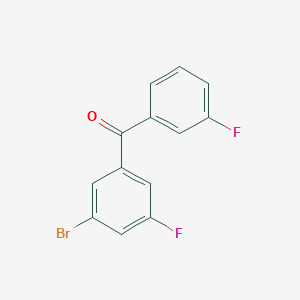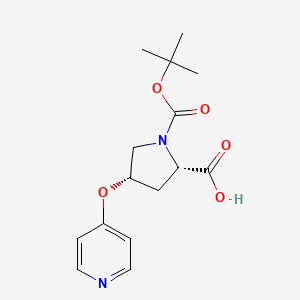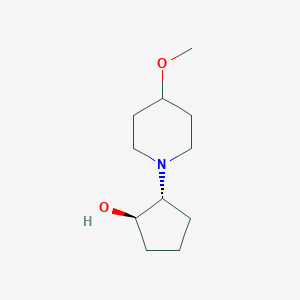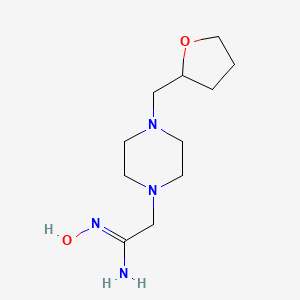
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine. The reaction proceeds through nucleophilic addition of methylamine to the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
科学的研究の応用
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
類似化合物との比較
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound, used in various organic reactions.
Methylamine: A simple amine that reacts with ethyl acetoacetate to form the target compound.
Ethyl 3-oxobutanoate: A structurally similar ester with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
ethyl 4-(methylamino)-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H |
InChIキー |
PEDPHICGARNCLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)




![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)



![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)
![(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid](/img/structure/B13355968.png)
![2-(1H-tetraazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13355975.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
